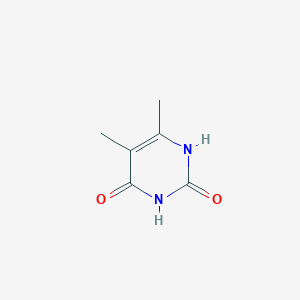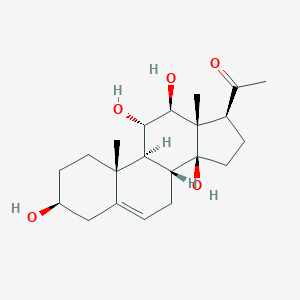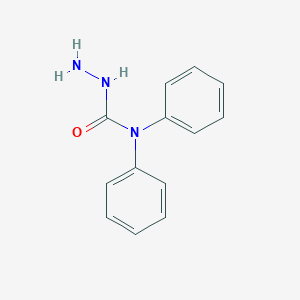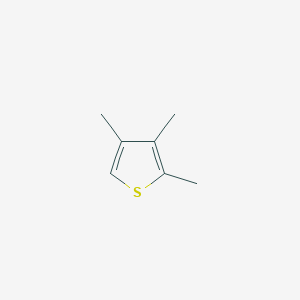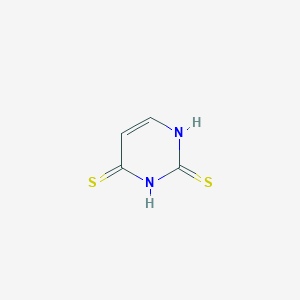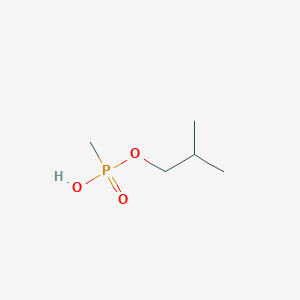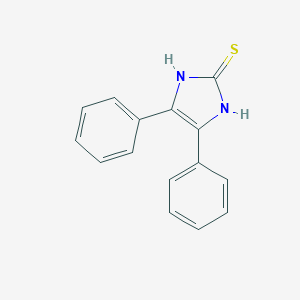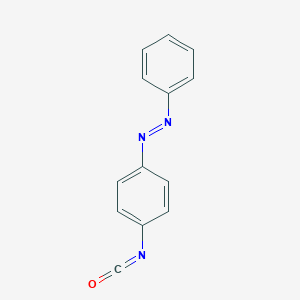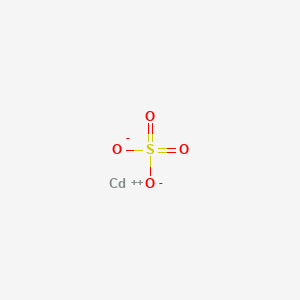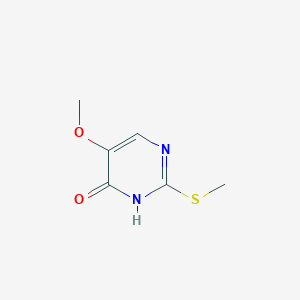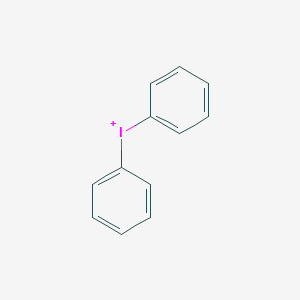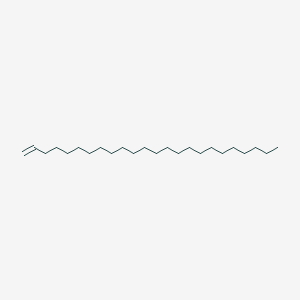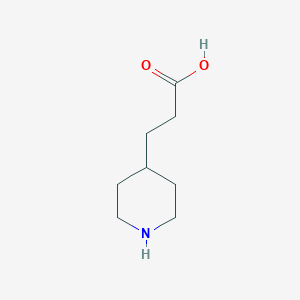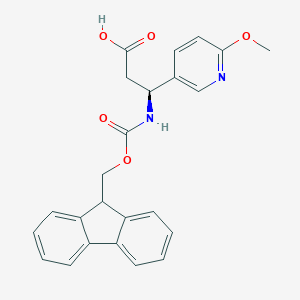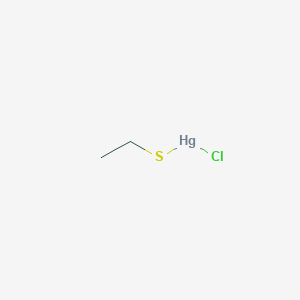
Mercury, chloro(ethanethiolato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, chloro(ethanethiolato)-, commonly known as Thimerosal, is an organomercury compound that has been widely used as a preservative in vaccines, cosmetics, and other medical products. Despite its extensive use, Thimerosal has been a subject of controversy due to its potential toxicity and adverse effects on human health.
作用機序
Thimerosal exerts its preservative effect by releasing ethylmercury ions, which are highly toxic to microorganisms. The ethylmercury ions bind to sulfhydryl groups on bacterial proteins, disrupting their function and ultimately leading to cell death. However, Thimerosal's mechanism of action in human cells is not fully understood, and research is ongoing.
生化学的および生理学的効果
Thimerosal has been shown to have toxic effects on human cells, particularly on the nervous system. Ethylmercury ions can cross the blood-brain barrier and accumulate in the brain, leading to neuronal damage and dysfunction. Thimerosal has also been linked to immune system dysfunction, as it can affect the function of immune cells.
実験室実験の利点と制限
Thimerosal has been widely used in lab experiments to study the effects of mercury toxicity on various systems. Its use as a preservative in vaccines and other medical products has allowed for the safe storage and transport of these products, reducing the risk of contamination. However, Thimerosal's potential toxicity and adverse effects on human health must be taken into account when conducting lab experiments.
将来の方向性
Further research is needed to fully understand Thimerosal's mechanism of action in human cells and its potential toxicity. Future studies should investigate the effects of Thimerosal on various systems, including the nervous and immune systems, and explore potential alternatives to Thimerosal as a preservative in vaccines and other medical products. Additionally, research should be conducted to identify safe and effective ways to remove Thimerosal from the body in case of exposure.
合成法
Thimerosal is synthesized by reacting ethylmercury chloride with sodium ethanethiolate, resulting in the formation of a yellow crystalline powder. The reaction is typically carried out in anhydrous conditions, and the final product is purified through recrystallization.
科学的研究の応用
Thimerosal has been extensively used as a preservative in vaccines, particularly in multi-dose vials, to prevent bacterial contamination. It has also been used in other medical products, such as contact lens solutions, nasal sprays, and topical antiseptics. Thimerosal has been the subject of numerous scientific studies, investigating its potential toxicity and adverse effects on human health.
特性
CAS番号 |
1785-43-9 |
|---|---|
製品名 |
Mercury, chloro(ethanethiolato)- |
分子式 |
C2H5ClHgS |
分子量 |
297.17 g/mol |
IUPAC名 |
chloro(ethylsulfanyl)mercury |
InChI |
InChI=1S/C2H6S.ClH.Hg/c1-2-3;;/h3H,2H2,1H3;1H;/q;;+2/p-2 |
InChIキー |
HTXBTSLONDERBI-UHFFFAOYSA-L |
SMILES |
CCS[Hg]Cl |
正規SMILES |
CC[S-].Cl[Hg+] |
その他のCAS番号 |
1785-43-9 |
同義語 |
Chloro(ethylthio)mercury(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



